molecular formula C8H14N2O4 B141701 Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate CAS No. 149429-34-5

Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate

Cat. No. B141701
M. Wt: 202.21 g/mol
InChI Key: JTIBPMMZXWMLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate (DMAPDC) is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DMAPDC has a variety of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, such as esterification, amidation, and acylation. Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and natural products. In addition, Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate is used as a chiral auxiliary in asymmetric synthesis reactions, where it helps to control the stereochemistry of the product.

Mechanism Of Action

The mechanism of action of Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate is based on its ability to act as a nucleophile and a base. In organic synthesis reactions, Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate acts as a catalyst by coordinating with the carbonyl group of the substrate and facilitating the formation of an intermediate. Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate also acts as a base by accepting a proton from the substrate, thereby facilitating the reaction.

Biochemical And Physiological Effects

Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate has no known biochemical or physiological effects in humans. However, it has been shown to have antimicrobial activity against certain bacterial strains, such as Staphylococcus aureus and Escherichia coli. Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate has also been shown to have antifungal activity against Candida albicans.

Advantages And Limitations For Lab Experiments

Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate has several advantages as a catalyst in organic synthesis reactions. It is relatively inexpensive, stable, and easy to handle. Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate is also highly selective, meaning that it can catalyze specific reactions without interfering with other reactions. However, Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate has some limitations as a catalyst. It can be toxic to some organisms, and it may not be effective in certain reaction conditions.

Future Directions

There are several future directions for research on Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate. One area of interest is the development of new synthetic methods using Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate as a catalyst. Another area of interest is the study of the mechanism of action of Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate in organic synthesis reactions. Additionally, there is potential for the use of Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate in the synthesis of new pharmaceuticals and agrochemicals. Finally, further research is needed to investigate the potential toxicity of Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate and its effects on the environment.

Synthesis Methods

Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate can be synthesized by the reaction of dimethyl malonate with 4-aminopyrrolidine in the presence of a catalyst such as triethylamine. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

CAS RN

149429-34-5

Product Name

Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

dimethyl 4-aminopyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C8H14N2O4/c1-13-7(11)5-3-10(4-6(5)9)8(12)14-2/h5-6H,3-4,9H2,1-2H3

InChI Key

JTIBPMMZXWMLAV-UHFFFAOYSA-N

SMILES

COC(=O)C1CN(CC1N)C(=O)OC

Canonical SMILES

COC(=O)C1CN(CC1N)C(=O)OC

synonyms

1,3-Pyrrolidinedicarboxylicacid,4-amino-,dimethylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.